molecular formula C10H14BClO3 B1173787 (6,6)-phenyl-C61 Methyl-hexanoate CAS No. 1242279-48-6

(6,6)-phenyl-C61 Methyl-hexanoate

Cat. No.: B1173787
CAS No.: 1242279-48-6
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Description

(6,6)-phenyl-C61 Methyl-hexanoate is a chemical compound that belongs to the class of fullerene derivatives. Fullerenes are a form of carbon allotropes composed entirely of carbon, taking the form of a hollow sphere, ellipsoid, or tube. The this compound is a derivative of the C60 fullerene, which is a spherical molecule consisting of 60 carbon atoms arranged in a structure similar to a soccer ball. This compound is of significant interest in various scientific fields due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6)-phenyl-C61 Methyl-hexanoate typically involves the functionalization of the C60 fullerene. One common method is the Bingel reaction, which involves the cyclopropanation of the fullerene. In this reaction, a malonate ester is reacted with the fullerene in the presence of a base, such as sodium hydride, and a halogenated phenyl derivative. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound is not as widespread as laboratory synthesis due to the specialized nature of the compound. the principles of the Bingel reaction can be scaled up for larger production. The key factors in industrial production include maintaining a controlled environment to prevent oxidation and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(6,6)-phenyl-C61 Methyl-hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fullerene oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced fullerene derivatives.

    Substitution: The phenyl group in the compound can undergo substitution reactions, where different functional groups can replace the phenyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and catalysts such as palladium on carbon are used for substitution reactions.

Major Products Formed

    Oxidation: Fullerene oxides and hydroxylated fullerenes.

    Reduction: Reduced fullerene derivatives with altered electronic properties.

    Substitution: Various substituted fullerene derivatives depending on the substituent introduced.

Scientific Research Applications

(6,6)-phenyl-C61 Methyl-hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fullerene derivatives and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.

    Medicine: Studied for its antioxidant properties and potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of organic photovoltaic cells and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (6,6)-phenyl-C61 Methyl-hexanoate is largely dependent on its ability to interact with other molecules. In biological systems, it can act as an antioxidant by scavenging free radicals. In electronic applications, its unique electronic structure allows it to participate in electron transfer processes, making it useful in photovoltaic cells and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (6,6)-phenyl-C61 Butyric Acid Methyl Ester: Another fullerene derivative with similar electronic properties but different solubility and stability characteristics.

    (6,6)-phenyl-C61 Hexanoic Acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

Uniqueness

(6,6)-phenyl-C61 Methyl-hexanoate is unique due to its specific functional groups, which provide a balance of solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical, such as in organic electronics and drug delivery systems.

Properties

CAS No.

1242279-48-6

Molecular Formula

C10H14BClO3

Molecular Weight

0

Synonyms

(6,6)-phenyl-C61 Methyl-hexanoate

Origin of Product

United States

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